5-Methylnaphthalene-1-carboxylic acid
Overview
Description
5-Methylnaphthalene-1-carboxylic acid is a chemical compound with the CAS Number: 4527-60-0 . It has a molecular weight of 186.21 and its IUPAC name is 5-methyl-1-naphthoic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10O2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7H,1H3,(H,13,14)
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 186.21 .Scientific Research Applications
Antibacterial Activity
Research on naphthalene derivatives, such as 5,6-Dimethoxynaphthalene-2-carboxylic acid, has shown potential antibacterial activity. This compound, synthesized through various steps including bromination, methylation, and Friedel-Crafts acylation, demonstrated in vitro antibacterial effects against pathogenic bacteria (Göksu & Uğuz, 2005).
Catalysis and Chemical Reactions
Naphthalene derivatives play a significant role in chemical reactions. For instance, the methylation of 2-methylnaphthalene (2-MN) using methanol over hydrothermally treated zeolite catalysts highlights the importance of naphthalene derivatives in shape-selective catalysis (Zhao et al., 2008).
Luminescent Sensing
Naphthalene carboxylic acids are useful in creating luminescent sensors. A study on a Zn-based metal-organic framework featuring 5-aminoisophthalic acid, a related compound, demonstrated significant fluorescence response to mercury ions in aqueous solutions, showcasing the potential for environmental applications (Jiang et al., 2020).
Enantioselective Sensing
Enantioselective sensing is another notable application. A study demonstrated the use of a 1,8-diacridylnaphthalene-derived fluorosensor for sensing a variety of chiral carboxylic acids, including naphthalene derivatives, highlighting their potential in stereoselective chemical analysis (Mei & Wolf, 2004).
Synthesis and Crystallography
The synthesis of naphthalene derivatives like 5-Methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid and their crystallographic analysis play a crucial role in understanding their structural properties, which is important for various scientific applications (Liu et al., 2009).
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c1-13-10-11-20(26-13)19-12-15(14-6-2-4-8-17(14)23-19)21(25)24-18-9-5-3-7-16(18)22/h2-12H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARWOTIGJWTZFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361126 | |
Record name | N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4527-60-0 | |
Record name | N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 3-methoxy-5-methylnaphthalene-1-carboxylic acid and 3-hydroxy-5-methylnaphthalene-1-carboxylic acid in Carzinophilin?
A1: The identification of both 3-methoxy-5-methylnaphthalene-1-carboxylic acid and 3-hydroxy-5-methylnaphthalene-1-carboxylic acid within the alkaline hydrolysate of Carzinophilin [] provides valuable structural information about this potent antitumor antibiotic. These compounds are likely fragments of the larger Carzinophilin molecule, and their presence helps researchers piece together the complex structure of this natural product. Understanding the structure of Carzinophilin is crucial for further investigations into its mechanism of action, potential for drug development, and synthesis of analogs with improved therapeutic properties.
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